
Presenilin 1 (349-361)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Presenilin 1 (349-361) is a synthetic peptide representing amino acids 349-361 of the presenilin 1 protein. This peptide can be phosphorylated by glycogen synthase kinase-3β (GSK3β) in vitro and is used in various disease research . Presenilin 1 is a part of the γ-secretase complex, which plays a crucial role in the cleavage of amyloid precursor protein (APP) and other substrates involved in cellular signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Presenilin 1 (349-361) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and deprotection steps using trifluoroacetic acid (TFA) to remove protecting groups .
Industrial Production Methods
Industrial production of Presenilin 1 (349-361) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is typically achieved using high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and amino acid analysis .
Análisis De Reacciones Químicas
Types of Reactions
Presenilin 1 (349-361) primarily undergoes phosphorylation reactions. Glycogen synthase kinase-3β (GSK3β) phosphorylates the peptide in vitro, which affects its interaction with other proteins .
Common Reagents and Conditions
Major Products Formed
The major product formed from the phosphorylation of Presenilin 1 (349-361) is the phosphorylated peptide, which can then interact with other proteins such as beta-catenin, leading to changes in cellular signaling pathways .
Aplicaciones Científicas De Investigación
Presenilin 1 (349-361) is used extensively in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer’s disease. The peptide is used to investigate the role of presenilin 1 in the γ-secretase complex and its involvement in the cleavage of amyloid precursor protein (APP). Additionally, it is used to study the phosphorylation of presenilin 1 by glycogen synthase kinase-3β (GSK3β) and its effects on cellular signaling pathways .
Mecanismo De Acción
Presenilin 1 (349-361) exerts its effects through phosphorylation by glycogen synthase kinase-3β (GSK3β). This phosphorylation reduces the interaction with beta-catenin, leading to decreased phosphorylation and ubiquitination of beta-catenin. As a result, beta-catenin’s nuclear signaling and the transcription of target genes, including c-MYC, are increased . The peptide’s role in the γ-secretase complex also affects the cleavage of amyloid precursor protein (APP) and other substrates involved in cellular signaling pathways .
Comparación Con Compuestos Similares
Presenilin 1 (349-361) is unique in its specific sequence and its ability to be phosphorylated by glycogen synthase kinase-3β (GSK3β). Similar compounds include other peptides derived from the presenilin 1 protein, such as Presenilin 1 (1-20) and Presenilin 1 (200-220), which may have different sequences and functions . These peptides are also used in research to study the various roles of presenilin 1 in cellular processes and disease mechanisms .
Propiedades
Fórmula molecular |
C56H93N21O19 |
|---|---|
Peso molecular |
1364.5 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C56H93N21O19/c1-26(2)41(54(95)96)74-44(85)28(4)66-43(84)27(3)67-45(86)31(10-6-16-63-55(58)59)69-49(90)35(23-78)72-47(88)33(14-15-40(82)83)70-52(93)38-13-9-19-77(38)53(94)42(29(5)80)75-50(91)36(24-79)73-46(87)32(11-7-17-64-56(60)61)68-48(89)34(20-30-22-62-25-65-30)71-51(92)37-12-8-18-76(37)39(81)21-57/h22,25-29,31-38,41-42,78-80H,6-21,23-24,57H2,1-5H3,(H,62,65)(H,66,84)(H,67,86)(H,68,89)(H,69,90)(H,70,93)(H,71,92)(H,72,88)(H,73,87)(H,74,85)(H,75,91)(H,82,83)(H,95,96)(H4,58,59,63)(H4,60,61,64)/t27-,28-,29+,31-,32-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1 |
Clave InChI |
ZVELMFAKHKQVBR-NEHKGBOQSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)CN)O |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)

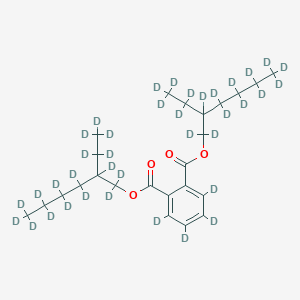


![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)
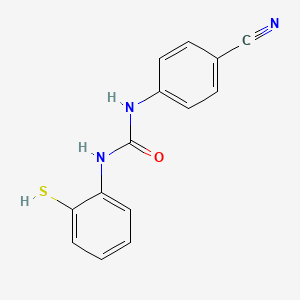
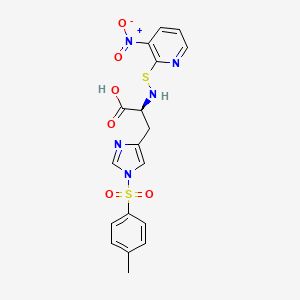
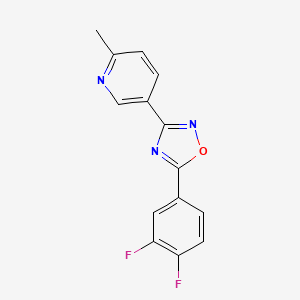
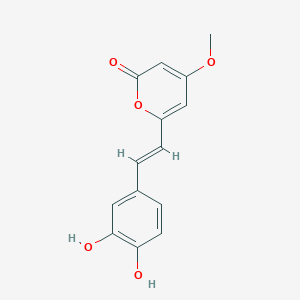

![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)
